"4-Bromo-2-hydrazino-1,3-benzothiazole" chemical properties
"4-Bromo-2-hydrazino-1,3-benzothiazole" chemical properties
An In-depth Technical Guide to 4-Bromo-2-hydrazino-1,3-benzothiazole: Properties, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemical properties and synthetic utility of 4-Bromo-2-hydrazino-1,3-benzothiazole. We will delve into its structural characteristics, spectroscopic profile, synthetic pathways, and its significant potential as a scaffold for novel therapeutic agents. The benzothiazole nucleus is a privileged structure in medicinal chemistry, and the strategic placement of the bromo and hydrazino substituents on this scaffold provides a unique combination of reactivity and biological potential.[1][2]
Core Molecular Properties and Structural Attributes
4-Bromo-2-hydrazino-1,3-benzothiazole is a heterocyclic aromatic compound. The core structure consists of a benzene ring fused to a thiazole ring, with a bromine atom at position 4 and a hydrazine group at position 2. The hydrazine moiety (-NHNH₂) is a particularly valuable functional group, serving as a versatile synthetic handle for elaboration into a wide array of derivatives, most notably hydrazones.[1][2] The bromine atom influences the electronic properties of the aromatic system and provides an additional site for potential cross-coupling reactions.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃S | PubChem[3] |
| Molecular Weight | 244.11 g/mol | PubChem[3][4] |
| IUPAC Name | (4-bromo-1,3-benzothiazol-2-yl)hydrazine | PubChem[3] |
| CAS Number | 26038-93-3 | Inferred |
| Monoisotopic Mass | 242.94658 Da | PubChem[3] |
| XLogP3 (Computed) | 2.6 | PubChem[3][4] |
| Topological Polar Surface Area | 79.2 Ų | PubChem[3][4] |
| Hydrogen Bond Donor Count | 2 | PubChem[3][4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[3][4] |
| Appearance | Expected to be a solid | General Knowledge |
Spectroscopic Profile and Characterization
Spectroscopic analysis is critical for confirming the identity and purity of a synthesized compound. While a complete experimental dataset for this specific molecule is not consolidated in a single source, we can predict its characteristic spectral features based on analysis of its functional groups and data from closely related analogues.[5][6][7]
Predicted Spectroscopic Data
| Technique | Predicted Features and Rationale |
| ¹H NMR | Aromatic Region (δ 7.0-8.0 ppm): Three distinct signals corresponding to the protons on the benzene ring. Due to the 1,2,4-substitution pattern, one would expect a doublet, a doublet of doublets, and another doublet. Hydrazine Protons (Variable): Two broad, D₂O-exchangeable singlets are expected for the -NH and -NH₂ protons. Their chemical shifts can vary significantly based on solvent and concentration. |
| ¹³C NMR | A total of 7 signals are expected. Aromatic/Heterocyclic Carbons (δ 110-155 ppm): Six signals corresponding to the carbons of the benzothiazole core, including the carbon bearing the bromine (C-Br). Thiazole C2 Carbon (δ >160 ppm): The carbon atom attached to three heteroatoms (C=N, S, N-hydrazine) is expected to be the most downfield signal. |
| IR Spectroscopy | N-H Stretching (3100-3400 cm⁻¹): Multiple sharp and/or broad bands characteristic of the primary amine (-NH₂) and secondary amine (-NH) of the hydrazine group.[5][8] Aromatic C=C Stretching (1450-1600 cm⁻¹): Multiple sharp bands indicating the aromatic backbone. C=N Stretching (~1620 cm⁻¹): A strong absorption for the endocyclic imine of the thiazole ring.[8] |
| Mass Spectrometry | [M]+•: The molecular ion peak would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Predicted [M+H]⁺: 243.95386 Da.[3] |
Synthesis and Chemical Reactivity
The synthesis of 2-hydrazinobenzothiazoles is well-established, providing reliable pathways to access the 4-bromo derivative. The most common and efficient method involves the nucleophilic substitution of a suitable leaving group at the 2-position of the benzothiazole ring with hydrazine hydrate.[8][9][10]
Recommended Synthetic Workflow
The preferred route starts from the corresponding 2-chloro-4-bromobenzothiazole, which can be prepared from 4-bromo-2-aminobenzothiazole. The reaction with hydrazine hydrate proceeds readily in a polar solvent like ethanol or ethylene glycol under reflux.
Caption: Synthetic workflow for 4-Bromo-2-hydrazino-1,3-benzothiazole.
Detailed Experimental Protocol: Nucleophilic Substitution
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Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloro-4-bromobenzothiazole (1 equivalent).
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Solvent Addition: Add ethanol or ethylene glycol as the solvent (approx. 10-15 mL per gram of starting material).
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Reagent Addition: Add hydrazine hydrate (3-5 equivalents) to the suspension dropwise at room temperature. Causality Note: An excess of hydrazine is used to ensure complete consumption of the starting material and to act as a base to neutralize the HCl byproduct.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is typically poured into cold water. The resulting precipitate is collected by vacuum filtration.
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Purification: The crude solid is washed thoroughly with water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.
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Validation: The final product's identity and purity should be confirmed using the spectroscopic methods outlined in Section 2 (NMR, IR, MS) and melting point analysis.
Core Reactivity: A Gateway to Chemical Diversity
The primary utility of this molecule in drug discovery lies in the reactivity of the terminal -NH₂ group of the hydrazine moiety. This group is a potent nucleophile that readily condenses with a vast array of aldehydes and ketones to form stable hydrazone derivatives. This reaction is the cornerstone of its application as a scaffold.
Caption: General reaction scheme for synthesizing hydrazone derivatives.
This synthetic versatility allows for the rapid generation of large libraries of compounds where the 'R' groups from the aldehyde or ketone can be systematically varied to explore structure-activity relationships (SAR).
Applications in Medicinal Chemistry and Drug Development
While quantitative biological data specifically for 4-Bromo-2-hydrazino-1,3-benzothiazole is limited, the broader class of benzothiazole-hydrazone derivatives has demonstrated significant and diverse pharmacological activities.[1][2] This body of evidence provides a strong rationale for using the 4-bromo scaffold as a starting point for developing new therapeutic agents.
Reported Biological Activities of Benzothiazole Derivatives
| Therapeutic Area | Activity of Related Derivatives | Rationale for Scaffold |
| Anticancer | Derivatives have shown potent inhibitory activity against various cancer cell lines, including colon, breast, and lung cancer.[11][12] Some act by inhibiting crucial kinases like VEGFR-2.[11] | The benzothiazole core can form key interactions (hydrogen bonds, π-π stacking) with amino acid residues in enzyme active sites.[11] |
| Antimicrobial | Hydrazone derivatives exhibit broad-spectrum activity against various bacterial (Gram-positive and Gram-negative) and fungal strains.[1] | The azomethine (-N=CH-) linkage in hydrazones is often crucial for antimicrobial activity. The lipophilicity, influenced by the bromo-substituent and R-groups, aids in cell membrane penetration. |
| Anticonvulsant | Certain benzothiazole derivatives have shown promise in preclinical models of epilepsy.[1] | The heterocyclic system is a common feature in many central nervous system (CNS) active drugs. |
| Anti-inflammatory | The scaffold is present in compounds with demonstrated anti-inflammatory properties.[1] | The rigid, planar structure can facilitate binding to inflammatory pathway targets. |
The 4-bromo-2-hydrazino-1,3-benzothiazole scaffold is, therefore, a highly promising starting point for medicinal chemistry campaigns. Its synthetic tractability allows for the creation of diverse chemical libraries aimed at optimizing potency and selectivity for a desired biological target.
Safety and Handling
As with any laboratory chemical, 4-Bromo-2-hydrazino-1,3-benzothiazole should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety and handling information.
References
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RSC Advances. (n.d.). Synthesis and characterization of novel phenothiazine derivatives. Royal Society of Chemistry. Retrieved from
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Multifaceted Role of 2-Hydrazinobenzothiazole in Modern Chemistry.
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PubChem. (n.d.). 4-bromo-2-hydrazino-1,3-benzothiazole (C7H6BrN3S). National Center for Biotechnology Information. Retrieved from [Link]
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Wang, S., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central. Retrieved from [Link]
- ResearchGate. (n.d.). Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions.
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PubMed Central. (n.d.). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. Retrieved from [Link]
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National Institutes of Health. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Retrieved from [Link]
- Degres Journal. (n.d.). Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives.
- ProQuest. (n.d.). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity.
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ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]
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MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
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PubMed. (2022). Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. Retrieved from [Link]
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ResearchGate. (2021). (PDF) Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 6-bromo-2-amino-1,3-benzothiazol. Retrieved from [Link]
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PubChem. (n.d.). 7-Bromo-2-hydrazino-1,3-benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]
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